

Application Notes and Protocols for Sodium 2-oxopropanoate-d3 in Hyperpolarization Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 2-oxopropanoate-d3

Cat. No.: B12404570

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 2-oxopropanoate-d3, the deuterated form of sodium pyruvate, is a key molecule in the burgeoning field of hyperpolarized magnetic resonance imaging (MRI). Hyperpolarization techniques dramatically increase the nuclear spin polarization of molecules like pyruvate by several orders of magnitude, enabling real-time, non-invasive imaging of metabolic processes *in vivo*.^{[1][2][3][4]} This technology has shown immense promise in oncology for tumor grading, staging, and monitoring therapeutic response, as it can visualize aberrant metabolic pathways, such as the Warburg effect, which is a hallmark of many cancers.^{[1][2][5]} The use of the deuterated isotopologue, **Sodium 2-oxopropanoate-d3**, is advantageous as it can lead to longer relaxation times, preserving the hyperpolarized state for a longer duration and allowing for better signal acquisition.

This document provides detailed application notes and protocols for the use of **Sodium 2-oxopropanoate-d3** in hyperpolarization experiments, with a focus on metabolic imaging applications.

Core Applications

The primary application of hyperpolarized **Sodium 2-oxopropanoate-d3** is in metabolic MRI to probe cellular energy metabolism.^{[5][6]} Following injection of hyperpolarized [1-¹³C]pyruvate-

d3, its metabolic conversion into downstream products such as lactate, alanine, and bicarbonate can be monitored in real-time.^[7] This provides a snapshot of metabolic fluxes within tissues, offering valuable insights into pathophysiology.

Key applications include:

- Oncology: Differentiating cancerous tissue from healthy tissue, grading tumor aggressiveness, and assessing early response to therapy.^{[1][2][3][8]} Elevated conversion of pyruvate to lactate is often observed in tumors.^{[4][9]}
- Cardiology: Investigating cardiac metabolism in conditions like ischemia and heart failure.^[10]
- Neurology: Studying brain metabolism in neurological disorders.
- Drug Development: Assessing the metabolic effects of novel therapeutic agents.

Hyperpolarization Methods

Two primary methods are employed to hyperpolarize **Sodium 2-oxopropanoate-d3**:

- Dissolution Dynamic Nuclear Polarization (dDNP): This is the most established method for clinical studies.^{[5][11][12]} It involves polarizing the sample at cryogenic temperatures (<2 K) in a strong magnetic field (>1 T) with microwave irradiation, followed by rapid dissolution to create an injectable solution.^{[5][12]}
- Signal Amplification By Reversible Exchange (SABRE): A faster and more cost-effective method that utilizes a catalyst to transfer polarization from parahydrogen to the target molecule in solution.^{[5][6][11][13]} This technique is rapidly gaining traction for preclinical research.

Experimental Protocols

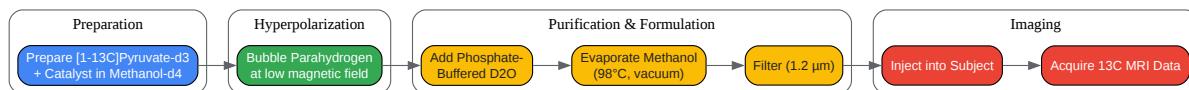
Protocol 1: Hyperpolarization of [1-¹³C]Pyruvate-d3 using SABRE

This protocol is based on the methodology for producing an injectable solution of hyperpolarized [1-¹³C]pyruvate-d3 for in vivo metabolic MRI in murine models.^{[5][6][11][13][14]}

Materials:

- [1-¹³C]Sodium Pyruvate-d3
- Methanol-d4
- SABRE catalyst (e.g., Iridium-based catalyst)
- Parahydrogen gas
- Phosphate-buffered D₂O
- Syringe filters (1.2 µm)

Equipment:


- NMR tube
- Low magnetic field setup (µT range) for polarization transfer
- Vacuum pump
- Hot water bath (98°C)
- Magnetic field of ≈450 mT for sample handling
- MRI scanner

Procedure:

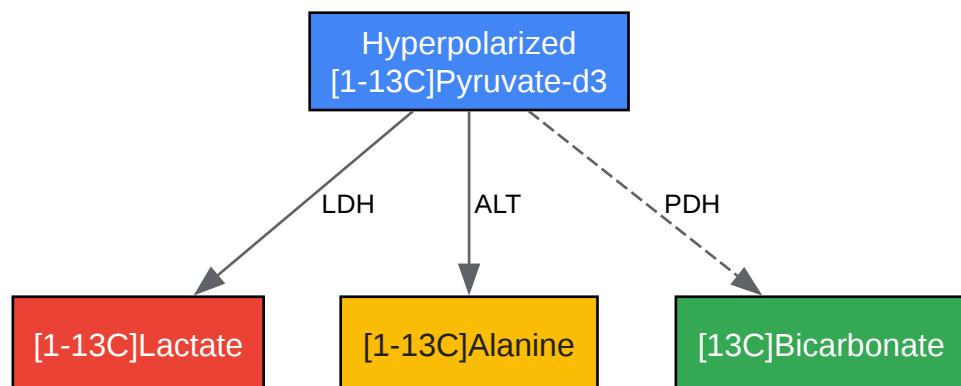
- Sample Preparation: Prepare a solution of [1-¹³C]pyruvate-d3 and the SABRE catalyst in methanol-d4 within an NMR tube.
- Hyperpolarization:
 - Place the NMR tube in the low magnetic field setup.
 - Bubble parahydrogen gas through the solution to initiate the polarization transfer from parahydrogen to the ¹³C nucleus of pyruvate via the catalyst.

- Purification and Formulation:
 - Rapidly add phosphate-buffered D₂O to the hyperpolarized sample.
 - Place the mixture in a hot water bath (98°C) while applying a vacuum (\approx 1 mbar) for approximately 15 seconds. This step evaporates the methanol.[6]
 - The entire purification process should be conducted in an elevated magnetic field (\approx 450 mT) to minimize polarization loss.[6]
 - Filter the resulting aqueous solution through a 1.2 μ m syringe filter to ensure sterility and remove any particulate matter.[6]
- Quality Control: The final injectable solution should be sterile, non-toxic, and at a neutral pH. [5][13][14]
- Injection and Imaging:
 - Inject the hyperpolarized [1-¹³C]pyruvate-d3 solution intravenously into the subject.
 - Immediately commence ¹³C MRI acquisition to capture the dynamic metabolic conversion of pyruvate to its downstream metabolites.

Workflow Diagram:

[Click to download full resolution via product page](#)

SABRE Hyperpolarization and Imaging Workflow.


Protocol 2: In Vivo ¹³C Metabolic Imaging

This protocol outlines the general steps for acquiring and analyzing hyperpolarized ^{13}C MRI data following the injection of hyperpolarized [1- ^{13}C]pyruvate-d3.

Procedure:

- Animal Preparation: Anesthetize the animal and place it within the MRI scanner. Ensure physiological monitoring (respiration, temperature) throughout the experiment.
- Anatomical Imaging: Acquire high-resolution ^1H anatomical reference images (e.g., T2-weighted) to localize tissues of interest.
- Hyperpolarized ^{13}C Injection: Inject the prepared hyperpolarized [1- ^{13}C]pyruvate-d3 solution as a bolus via a pre-placed catheter.
- Dynamic ^{13}C Data Acquisition:
 - Begin ^{13}C data acquisition immediately upon injection.
 - Use a suitable pulse sequence (e.g., chemical shift imaging - CSI, or IDEAL spiral CSI) to acquire time-resolved spectra from the tissue of interest.[\[15\]](#)
 - The acquisition should be rapid to capture the fast metabolic conversions before the hyperpolarized signal decays.
- Data Processing and Analysis:
 - Reconstruct the acquired data to generate metabolic maps of pyruvate, lactate, alanine, and bicarbonate.
 - Quantify the signal intensities of each metabolite over time.
 - Calculate metabolic ratios (e.g., lactate-to-pyruvate ratio) or use kinetic modeling to determine the pyruvate-to-lactate conversion rate (k_{PL}).[\[7\]](#)[\[15\]](#)[\[16\]](#)

Metabolic Pathway Diagram:

[Click to download full resolution via product page](#)

In vivo metabolic fate of hyperpolarized [1-13C]pyruvate.

Quantitative Data Summary

The following tables summarize key quantitative parameters from hyperpolarization experiments using [1-¹³C]pyruvate-d3.

Table 1: Hyperpolarized [1-¹³C]Pyruvate-d3 Solution Parameters (SABRE Method)

Parameter	Value	Reference
Concentration	≈30 mM	[5][6][13][14]
Polarization Level	≈11%	[5][6][13][14]
Residual Methanol	250 mM	[5][6][13][14]
Residual Catalyst	20 µM	[5][6][13][14]
Preparation Time	≈6 minutes	[5][11][13]

Table 2: Example In Vivo Metabolic Conversion Rates (k_{PL})

Tissue/Condition	k_PL (s ⁻¹)	Reference
Metastatic Bone	0.020 ± 0.006	[7]
Metastatic Liver	0.026 ± 0.000	[7]
Post-Chemotherapy	0.015	[7]

Note: k_PL values can vary significantly depending on the tumor type, physiological state, and the kinetic model used for analysis.

Conclusion

Hyperpolarized **Sodium 2-oxopropanoate-d3** is a powerful probe for real-time metabolic imaging. The protocols and data presented here provide a foundation for researchers to design and implement their own hyperpolarization experiments. The continued development of hyperpolarization techniques, such as SABRE, is making this technology more accessible and poised to revolutionize our understanding and clinical management of diseases characterized by altered metabolism.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 4. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]
- 7. Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1-13C Pyruvate MRSI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 13C-Pyruvate MRI for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. m.youtube.com [m.youtube.com]
- 10. utsmed-ir.tdl.org [utsmed-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid in situ carbon-13 hyperpolarization and imaging of acetate and pyruvate esters without external polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Metabolic Imaging of [1-13 C]Pyruvate-d3 Hyperpolarized By Reversible Exchange With Parahydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A data-driven approach for improved quantification of in vivo metabolic conversion rates of hyperpolarized [1- 13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodium 2-oxopropanoate-d3 in Hyperpolarization Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404570#use-of-sodium-2-oxopropanoate-d3-in-hyperpolarization-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com